(13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate
CAS No.:
Cat. No.: VC14545463
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate |
| Standard InChI | InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3 |
| Standard InChI Key | GDXJMOGWONJRHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
Introduction
Structural Characterization and Stereochemical Complexity
The core structure of (13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate comprises six fused rings, including bridged and spiro-fused systems that impose significant stereochemical constraints. Key structural features include:
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Formyl and Methyl Substituents: Positioned at C13 and C14, respectively, these groups introduce electronic and steric effects that differentiate the compound from related alkaloids like the 13-ethylidene-14-hydroxy variant documented in Ajmaline-sarpagine alkaloids .
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Acetate Ester: The C18 acetate moiety enhances lipophilicity compared to hydroxylated analogs, potentially influencing membrane permeability and metabolic stability.
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Diaza Functionality: The two nitrogen atoms embedded within the hexacyclic system likely participate in hydrogen bonding and charge-transfer interactions, critical for biological activity.
Table 1: Comparative Molecular Properties of Related Diazacyclic Alkaloids
The formyl group at C13 introduces an additional hydrogen bond acceptor, increasing polar surface area relative to the ethylidene-substituted analog . This modification may reduce blood-brain barrier penetration compared to the 77.5% probability reported for the ethylidene derivative .
Synthetic Strategies and Challenges
The synthesis of (13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate likely requires a multi-step approach combining biosynthetic inspiration and modern synthetic methodology:
Biogenetic Considerations
The structural resemblance to vinorine alkaloids suggests potential biosynthetic pathways involving:
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Tryptamine-Secologanin Condensation: Formation of the monoterpenoid indole alkaloid scaffold via strictosidine synthase-mediated coupling.
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Oxidative Modifications: Late-stage introduction of the formyl group through cytochrome P450-mediated oxidation of a methyl precursor.
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Acetylation: Enzyme-catalyzed esterification of a hydroxyl intermediate at C18, analogous to vinorine synthase activity.
Laboratory Synthesis Routes
Hypothetical synthetic approaches include:
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Ring-Closing Metathesis: Strategic use of Grubbs catalysts to construct the bridged cyclohexene moiety.
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Mannich Cyclization: Assembly of the diaza-bearing rings through acid-catalyzed condensation of amine and carbonyl components.
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Selective Formylation: Directed ortho-metalation or Vilsmeier-Haack reaction to introduce the C13 formyl group while preserving the sensitive diaza environment.
The stereochemical complexity demands meticulous chiral control, likely requiring asymmetric catalysis or resolution techniques at multiple stages.
Physicochemical and ADMET Profile
Computational predictions using QSAR models and analog data suggest the following properties:
Table 2: Predicted ADMET Properties
The methyl and formyl substituents may alter metabolic pathways compared to the ethylidene-hydroxy analog, potentially increasing susceptibility to hepatic CYP3A4-mediated oxidation . The acetate ester is expected to undergo rapid hydrolysis in plasma, releasing the parent alcohol.
Research Challenges and Future Directions
Key unanswered questions include:
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Stereochemical Control: Development of asymmetric synthesis methods for the C13-C14 stereocenters.
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Metabolic Fate: Characterization of phase I/II metabolism pathways using hepatocyte models.
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Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.
Priority research areas should focus on:
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Total synthesis to enable large-scale biological testing
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Prodrug strategies to improve oral bioavailability
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Hybridization with known pharmacophores to enhance target selectivity
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